N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine
Description
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: is a synthetic organic compound that features both an imidazole ring and a hydroxylamine functional group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H15N3O/c1-2-9-3-5-10(6-4-9)14(15)11-12-7-8-13-11/h3-6,15H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
ZVRSKDWCAAKMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxylamine Group: This step might involve the reaction of the imidazole derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Alteration of metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydroxylamine: Lacks the ethyl group on the phenyl ring.
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-methylphenyl)hydroxylamine: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine might confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
